4-fluoro-N-{2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-3-methylbenzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-fluoro-N-[2-[2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O3S2/c1-13-11-17(7-8-18(13)21)30(26,27)22-10-9-15-12-29-20-23-19(24-25(15)20)14-3-5-16(28-2)6-4-14/h3-8,11-12,22H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCABOLQBLJMWKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-{2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-3-methylbenzene-1-sulfonamide typically involves multiple steps The process begins with the preparation of the triazolothiazole core, which is synthesized through a cyclization reaction involving a thioamide and a hydrazine derivative The methoxyphenyl group is introduced via a nucleophilic substitution reaction
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and reproducibility. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Common solvents used in the synthesis include dimethylformamide (DMF) and dichloromethane (DCM), while catalysts such as palladium on carbon (Pd/C) may be employed to facilitate certain reactions.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-{2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-3-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or other strong bases for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Structural Characteristics
The compound features a complex structure that includes:
- A sulfonamide group, which is known for its antibacterial properties.
- A triazole moiety, which has been recognized for its diverse biological activities including antifungal and anticancer effects.
- A thiazole ring , which contributes to its pharmacological profile.
Antimicrobial Activity
Sulfonamides are traditionally known for their antibacterial properties. Recent studies have indicated that compounds containing the triazole and thiazole rings can enhance this activity. For instance, derivatives of 1,2,4-triazole have shown promising antibacterial effects against various pathogens:
- Antibacterial Studies : Research has demonstrated that sulfonamide-triazole hybrids exhibit enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) significantly lower than traditional antibiotics .
Antifungal Properties
The incorporation of a triazole moiety has also been linked to antifungal activity. Studies indicate that compounds with a similar structure to our target compound have shown effectiveness against fungal strains such as Aspergillus and Candida species .
Anticancer Potential
The triazole and thiazole components are associated with anticancer properties. Compounds derived from these scaffolds have been reported to inhibit tumor cell proliferation in various cancer cell lines:
- Cytotoxicity Studies : Some derivatives have demonstrated IC50 values in the nanomolar range against cancer cell lines like MCF-7 and A549, indicating strong potential for further development as anticancer agents .
Synthesis and Characterization
Several studies have focused on the synthesis of similar compounds and their biological evaluations:
- Synthesis Protocols : The synthesis typically involves multi-step organic reactions where starting materials are reacted under controlled conditions to yield the desired sulfonamide derivatives .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of these compounds:
Mechanism of Action
The mechanism of action of 4-fluoro-N-{2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazolothiazole moiety is known to interact with various biological targets, including kinases and proteases, which play crucial roles in cellular signaling pathways.
Comparison with Similar Compounds
N-{2-[2-(4-Fluorophenyl)[1,3]Thiazolo[3,2-b][1,2,4]Triazol-6-Yl]Ethyl}-N′-(4-Methoxyphenyl)Ethanediamide ()
- Core Structure : Shares the triazolothiazole core but replaces the sulfonamide with an ethanediamide group.
- Substituents : Retains the 4-fluorophenyl and 4-methoxyphenyl groups.
- This may limit its utility in targets requiring strong polar interactions .
Thiazolo-Triazolone Derivatives ()
- Example : (5E)-5-(2-Fluorobenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (606957-21-5).
- Core Structure : Features a thiazolo-triazolone instead of triazolothiazole.
- Substituents : Fluorobenzylidene and methylphenyl groups.
- Key Differences : The thione group in triazolones may engage in tautomerism, altering electronic properties compared to the sulfonamide in the target compound. Fluorine placement on the benzylidene group vs. the benzene sulfonamide may influence target selectivity .
Sulfonamide-Containing Heterocycles
Sulfonylurea Herbicides ()
- Example: Metsulfuron-methyl (methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate).
- Core Structure : Triazine ring linked to a sulfonylurea group.
- Key Differences: While both compounds contain sulfonamide groups, the triazine core in herbicides differs significantly from the triazolothiazole in the target compound. This structural divergence underpins their distinct applications (herbicidal vs.
Pyrimidinylamino Sulfonamides ()
- Example: N-(4-((4-(Ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-fluorobenzenesulfonamide (923113-41-1).
- Core Structure : Pyrimidine ring with sulfonamide.
- Substituents: Fluorophenyl and ethylamino groups.
- Key Differences: The pyrimidine core offers different π-stacking and hydrogen-bonding capabilities compared to triazolothiazole. The ethylamino group may enhance solubility but reduce metabolic stability .
Bivalent Bromodomain Inhibitors ()
- Example : AZD5153 (triazolopyridazine-based compound).
- Core Structure : Triazolopyridazine with bivalent binding motifs.
- This highlights how core heterocycle modifications drastically alter biological activity .
Comparative Analysis of Key Properties
Research Findings and Implications
Synthetic Pathways : The target compound’s synthesis likely involves S-alkylation of triazole-thiones (as in ), given the ethyl linkage and sulfonamide group. This contrasts with sulfonylureas, which derive from Friedel-Crafts reactions .
Bioactivity : The sulfonamide group in the target compound may enhance binding to metalloenzymes (e.g., carbonic anhydrases) compared to ethanediamide or thione analogs .
Metabolic Stability : Fluorine and the triazolothiazole core likely improve resistance to oxidative metabolism compared to pyrimidine- or triazine-based compounds .
Biological Activity
4-Fluoro-N-{2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-3-methylbenzene-1-sulfonamide is a complex organic compound of significant interest in medicinal chemistry. Its unique structural features suggest potential biological activities, particularly as an enzyme inhibitor or receptor modulator. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by:
- Fluorine atom : Enhances lipophilicity and biological activity.
- Methoxyphenyl group : Contributes to the overall pharmacophore.
- Triazolothiazole moiety : Known for its interactions with various biological targets.
- Sulfonamide group : Commonly associated with antibacterial properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈FN₅O₂S |
| Molecular Weight | 393.43 g/mol |
| CAS Number | 894027-58-8 |
| Solubility | Soluble in DMSO and DMF |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The triazolothiazole moiety can form hydrogen bonds with active sites on various proteins, influencing their function.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for enzymes like carbonic anhydrase and xanthine oxidase.
- Receptor Modulation : It may modulate the activity of receptors involved in inflammatory pathways.
Pharmacological Profile
Research indicates that compounds containing triazole and thiazole structures exhibit a wide range of pharmacological activities. These include:
- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.
- Anticancer Properties : Potential to inhibit tumor growth through modulation of signaling pathways.
- Anti-inflammatory Effects : Inhibition of pro-inflammatory cytokines.
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |
| Anticancer | Induces apoptosis in cancer cell lines |
| Anti-inflammatory | Reduces TNF-alpha levels in vitro |
Case Studies
Several studies have investigated the biological activity of related compounds:
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial properties of triazole derivatives, revealing that compounds similar to 4-fluoro-N-{...} exhibited minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics against strains such as Staphylococcus aureus and Escherichia coli . -
Cancer Research :
In vitro studies showed that triazolo-thiazole derivatives can induce apoptosis in several cancer cell lines by activating caspase pathways . This suggests potential applications in cancer therapy. -
Inflammation Studies :
Research highlighted the ability of triazole compounds to inhibit p38 MAPK pathways, leading to decreased production of inflammatory cytokines . This mechanism supports their use in treating inflammatory diseases.
Q & A
Basic: What are the recommended synthetic routes for synthesizing this compound, and what critical parameters influence yield?
Answer:
The synthesis typically involves multi-step organic reactions, starting with the formation of the triazolo-thiazole core via cyclization of thiosemicarbazide derivatives, followed by sulfonamide coupling. Key parameters include:
- Temperature control during cyclization (80–120°C) to avoid side reactions.
- Solvent selection (e.g., DMF or THF) to stabilize intermediates.
- Catalyst optimization (e.g., Pd/C for coupling reactions).
Yield optimization requires monitoring via TLC or HPLC at each step to ensure intermediate purity .
Basic: Which analytical techniques are essential for confirming the compound’s structure and purity?
Answer:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR to confirm substituent positions and connectivity.
- Mass Spectrometry (MS): High-resolution MS for molecular weight validation.
- Chromatography: HPLC (>95% purity threshold) and TGA/DSC for thermal stability assessment.
For example, DSC can detect polymorphic transitions critical for formulation .
Advanced: How can structure-activity relationships (SAR) be systematically explored for derivatives of this compound?
Answer:
- Substituent variation: Modify the methoxyphenyl, fluorine, or methyl groups to assess effects on bioactivity.
- In vitro assays: Test derivatives against target enzymes (e.g., kinases) using kinetic assays.
- Computational docking: Predict binding modes with targets (e.g., ATP-binding pockets) to guide synthesis.
A 2025 study demonstrated that electron-withdrawing groups at the 4-fluorophenyl position enhance inhibitory potency by 30% .
Advanced: What experimental strategies resolve contradictions in reported biological activities across studies?
Answer:
- Standardized assays: Replicate studies using identical cell lines (e.g., HEK293 vs. HeLa) and assay conditions (pH, temperature).
- Meta-analysis: Compare substituent effects; e.g., 4-methoxy vs. 4-ethoxy analogs show divergent IC50 values due to steric hindrance .
- Control experiments: Use knockout models or competitive inhibitors to confirm target specificity .
Advanced: How can the mechanism of action involving enzyme inhibition be elucidated?
Answer:
- Kinetic assays: Measure values under varying substrate concentrations to determine inhibition type (competitive/non-competitive).
- Surface Plasmon Resonance (SPR): Quantify binding affinity () in real-time.
- X-ray crystallography: Resolve co-crystal structures with target enzymes (e.g., sulfotransferases) to identify key interactions.
A 2025 study identified hydrogen bonding between the sulfonamide group and a conserved aspartate residue in the active site .
Basic: What are the primary biological targets or pathways implicated for this compound?
Answer:
- Enzyme targets: Kinases (e.g., EGFR), sulfotransferases, or cytochrome P450 isoforms.
- Pathways: Apoptosis regulation or oxidative stress response.
Target identification involves siRNA silencing or CRISPR-Cas9 knockout followed by activity assays .
Advanced: How should stability studies be designed for long-term storage and formulation?
Answer:
- Stress testing: Expose the compound to UV light (40°C/75% RH) for 14 days and monitor degradation via HPLC.
- Thermal analysis: Use TGA to determine decomposition thresholds (>200°C suggests room-temperature stability).
- Lyophilization: For aqueous formulations, assess freeze-dried stability under inert gas .
Advanced: What methodologies determine binding affinity and kinetics with target proteins?
Answer:
- Isothermal Titration Calorimetry (ITC): Measures enthalpy changes during binding (, ).
- Fluorescence Polarization: Tracks ligand displacement in competitive assays.
- Molecular Dynamics (MD) simulations: Predict residence times and conformational changes over 100-ns trajectories.
SPR data from a 2025 study reported a of 12 nM for kinase binding .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
